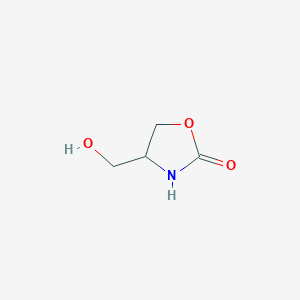

4-(Hydroxymethyl)oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Hydroxymethyl)oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C4H7NO3. It is a derivative of oxazolidinone, characterized by the presence of a hydroxymethyl group at the fourth position of the oxazolidinone ring.

Synthetic Routes and Reaction Conditions:

Tetraarylphosphonium Salt-Catalyzed Reactions: One of the methods for synthesizing this compound involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts.

Triazabicyclodecene Catalysis: Another method involves the synthesis from N-substituted glycidylcarbamates under triazabicyclodecene catalysis.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.

Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.

Mécanisme D'action

Target of Action

The primary targets of 4-(Hydroxymethyl)oxazolidin-2-one are bacteria, specifically enterococci and staphylococci . This compound is part of the oxazolidin-2-one class of antibacterial agents, which have shown promising pharmacological activities .

Mode of Action

This compound interacts with its bacterial targets by inhibiting protein synthesis. It does this by binding to the peptidyl transferase center of the bacterial ribosome, which prevents the formation of a functional 70S-initiation complex that is essential for the bacterial translation process .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria. By inhibiting the formation of the 70S-initiation complex, it disrupts the translation process, preventing the bacteria from synthesizing essential proteins. This leads to the inhibition of bacterial growth .

Pharmacokinetics

As a member of the oxazolidin-2-one class of compounds, it is expected to have good oral bioavailability .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of essential proteins, it disrupts the normal functioning of the bacteria, leading to their eventual death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the bacterial strain it is targeting .

Applications De Recherche Scientifique

4-(Hydroxymethyl)oxazolidin-2-one has a wide range of applications in scientific research:

Medicine: It serves as a scaffold for developing new pharmaceuticals, including antibiotics like linezolid.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Comparaison Avec Des Composés Similaires

Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.

Sutezolid: A derivative under investigation for its potential to treat tuberculosis.

Uniqueness: 4-(Hydroxymethyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Activité Biologique

4-(Hydroxymethyl)oxazolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, with the chemical formula C4H7NO3, features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Mechanism of Action

The oxazolidinone class, including this compound, exhibits antimicrobial properties primarily through inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein translation. This mechanism is particularly effective against Gram-positive bacteria, which have shown increasing resistance to conventional antibiotics.

Research Findings

Recent studies have highlighted the broad-spectrum antimicrobial activity of oxazolidinones against various pathogens. For instance:

- Linezolid , a well-known oxazolidinone antibiotic, has been effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

- Eperozolid , another derivative, has demonstrated comparable efficacy with improved pharmacokinetic profiles .

Table 1: Antimicrobial Efficacy of Oxazolidinones

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Linezolid | MRSA | 1 µg/mL |

| Eperozolid | VRE | 0.5 µg/mL |

| This compound | Streptococcus pneumoniae | TBD |

Anticancer Activity

Inhibition of Mutant IDH Proteins

Recent research has indicated that this compound may inhibit mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers such as gliomas and acute myeloid leukemia. The inhibition of these enzymes can disrupt metabolic pathways that cancer cells rely on for growth and proliferation .

Case Study: Glioma Treatment

A study focusing on the application of oxazolidinone derivatives in glioma treatment showed promising results. The compound was found to significantly reduce cell viability in glioma cell lines through apoptosis induction .

Other Biological Activities

Beyond antimicrobial and anticancer properties, compounds within the oxazolidinone class have been associated with various other biological activities:

- Enzyme Inhibition : Oxazolidinones have been identified as selective inhibitors for certain enzymes, including monoamine oxidases, which are involved in neurotransmitter metabolism .

- Potential as Anti-inflammatory Agents : Preliminary studies suggest that these compounds may also exhibit anti-inflammatory properties, although further research is needed to elucidate this potential .

Propriétés

IUPAC Name |

4-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXGFDVEUOGVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15546-08-4 |

Source

|

| Record name | 4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.